

# INCB059872 Off-Target Effects: A Technical Support Resource

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## Compound of Interest

Compound Name: INCB059872

Cat. No.: B10855417

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of **INCB059872**, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).

## Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of **INCB059872**?

A1: **INCB059872** is a selective, orally bioavailable, and irreversible inhibitor of LSD1 (also known as KDM1A).<sup>[1][2][3]</sup> It forms a covalent flavin adenine dinucleotide (FAD) adduct, leading to the inactivation of LSD1.<sup>[3][4]</sup> This inhibition results in increased methylation of histone H3 at lysine 4 (H3K4), which in turn increases the expression of tumor-suppressor genes.<sup>[2][5]</sup> In preclinical models, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), **INCB059872** has been shown to induce cellular differentiation, inhibit cell proliferation, and promote apoptosis.<sup>[3][4][6]</sup> A key pharmacodynamic effect is the induction of myeloid differentiation markers, such as CD11b and CD86.<sup>[3][4][7]</sup>

Q2: What are the potential off-target effects of **INCB059872** and other irreversible LSD1 inhibitors?

A2: While specific off-target interactions for **INCB059872** are not extensively published in the public domain, the class of irreversible LSD1 inhibitors, particularly those based on a tranylcypromine (TCP) scaffold, has the potential for off-target activities.<sup>[7]</sup> These can include

interactions with other FAD-dependent amine oxidases, such as monoamine oxidases A and B (MAO-A and MAO-B) and LSD2.[4][8] Due to their reactive nature, irreversible inhibitors could also potentially interact with other cellular proteins.[7] The most commonly reported dose-limiting toxicity for LSD1 inhibitors in clinical studies is thrombocytopenia, which is thought to be an on-target effect related to the role of LSD1 in megakaryocyte differentiation.[8][9] Some clinical trials involving **INCB059872** were terminated due to safety and off-target effects, though specific details were not disclosed.[10]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for interpreting experimental results. A multi-pronged approach is recommended:

- Use of structurally distinct LSD1 inhibitors: Comparing the effects of **INCB059872** with other LSD1 inhibitors that have different chemical scaffolds can help determine if the observed phenotype is specific to LSD1 inhibition.
- Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete LSD1 should recapitulate the on-target effects of **INCB059872**.
- Rescue experiments: Expressing a drug-resistant mutant of LSD1 in a system otherwise sensitive to **INCB059872** could rescue the on-target phenotype.
- Dose-response analysis: On-target effects are typically observed at concentrations consistent with the IC50 for LSD1 inhibition, whereas off-target effects may occur at higher concentrations.

## Troubleshooting Guides

Problem 1: Unexpected cellular phenotype observed at high concentrations of **INCB059872**.

- Possible Cause: Off-target effects are more likely to manifest at higher concentrations.
- Troubleshooting Steps:
  - Determine the EC50 for on-target effects: Titrate **INCB059872** in your cellular model and measure a known on-target biomarker (e.g., increase in H3K4me2, induction of

CD11b/CD86).

- Compare with the concentration causing the unexpected phenotype: If the unexpected phenotype occurs at concentrations significantly higher than the on-target EC50, it is more likely an off-target effect.
- Perform a washout experiment: For a reversible off-target effect, removing the compound may reverse the phenotype. However, as **INCB059872** is an irreversible inhibitor of LSD1, on-target effects will persist.

Problem 2: Discrepancy between biochemical and cellular assay results.

- Possible Cause: Differences in compound stability, cell permeability, or the presence of cellular machinery that metabolizes the compound can lead to discrepancies. Off-target effects within the cell could also contribute.
- Troubleshooting Steps:
  - Verify compound integrity: Ensure the compound has not degraded.
  - Assess cell permeability: Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells (see Experimental Protocols).
  - Evaluate metabolic stability: Assess the stability of **INCB059872** in your specific cell line or experimental system.

## Quantitative Data Summary

Publicly available quantitative data on the specific off-target interactions of **INCB059872** is limited. The following table summarizes the known on-target potency of **INCB059872** and the selectivity of a comparable LSD1 inhibitor, ORY-1001, to provide context for the expected selectivity profile.

Compound	Target	Assay Type	Potency	Reference
INCB059872	LSD1	SCLC Cell Proliferation	EC50: 47-377 nM	[4][8]
Non-tumorigenic T cells	Cell Proliferation	IC50 > 10 µM	[4][8]	
ORY-1001	LSD1	Enzymatic Assay	IC50 < 20 nM	[8]
MAO-A/B, LSD2	Enzymatic Assay	IC50 > 100 µM	[8]	
SMOX	Enzymatic Assay	IC50 = 7 µM	[8]	

## Experimental Protocols

### 1. Kinase Selectivity Profiling (General Protocol)

This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of kinases, a common approach for identifying off-target interactions.

- Principle: A competition binding assay is used where the test compound (**INCB059872**) competes with a known ligand for binding to a panel of kinases. The amount of kinase bound to the ligand is quantified.
- Methodology:
  - A library of purified human kinases is utilized.
  - **INCB059872** is incubated with each kinase at a standard concentration (e.g., 1 µM or 10 µM).
  - A proprietary active-site directed ligand, tagged for detection (e.g., with DNA), is added to the reaction.
  - The amount of kinase bound to the tagged ligand is quantified, often using quantitative PCR (qPCR) for the DNA tag.

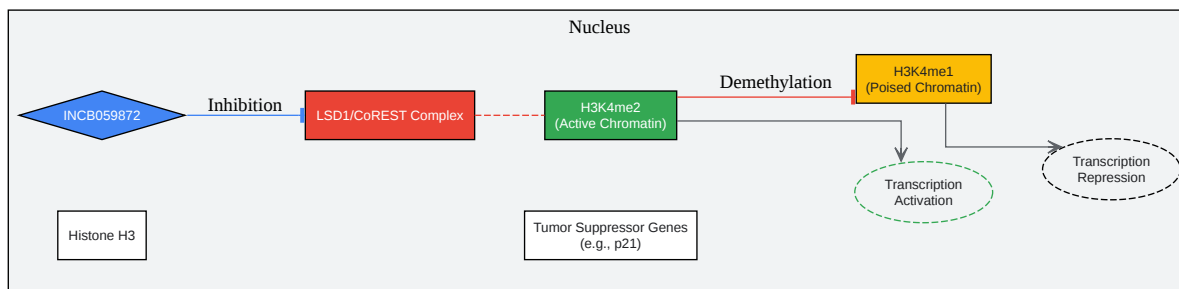
- Results are typically expressed as a percentage of a DMSO control, with lower percentages indicating stronger binding of the test compound.

## 2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular environment, which can help differentiate between on-target and off-target effects.

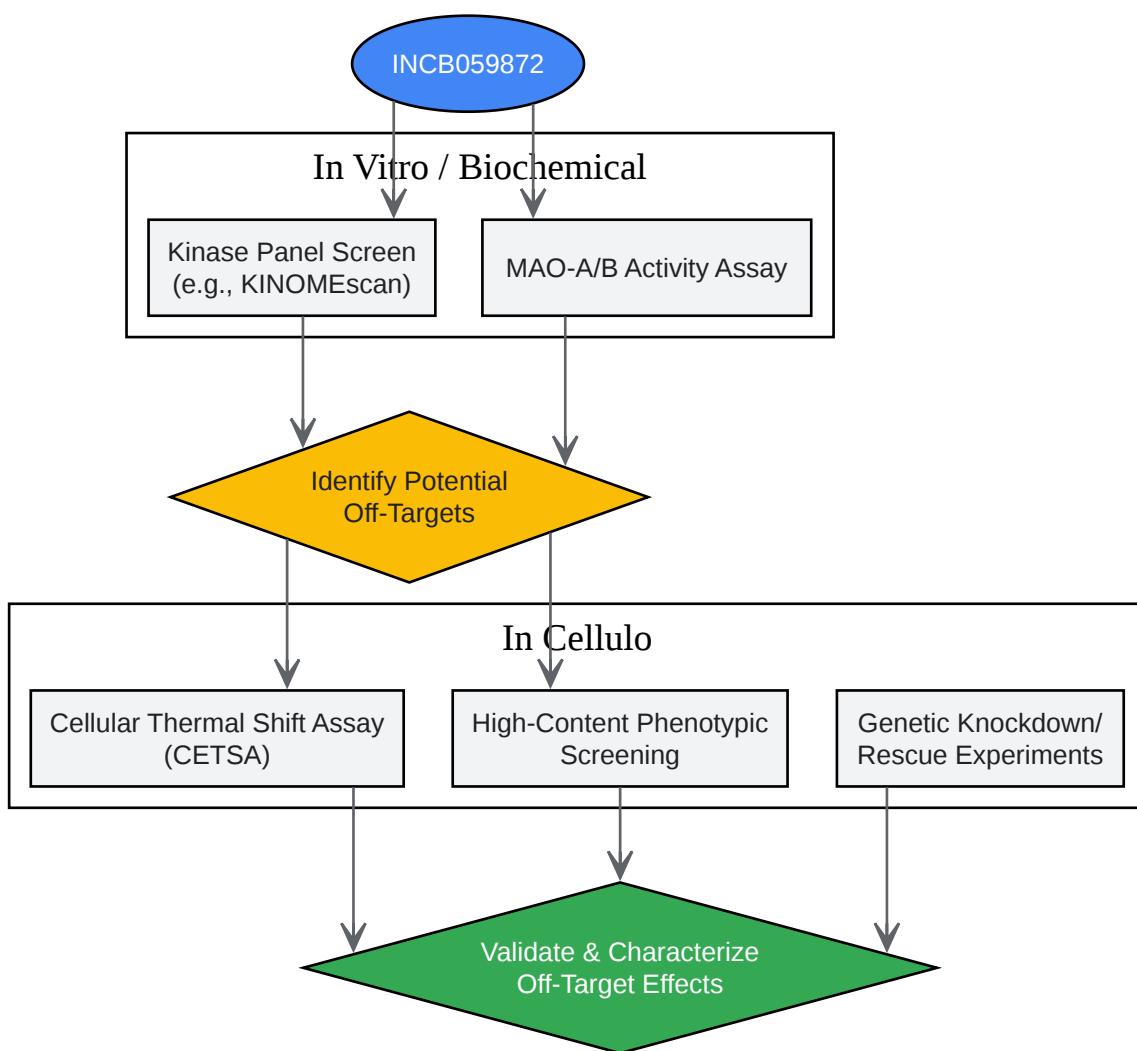
- Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
- Methodology:
  - Treatment: Culture cells and treat with **INCB059872** at various concentrations or a vehicle control for a specified time.
  - Heating: Aliquot cell lysates or intact cells into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
  - Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.
  - Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (LSD1) and a potential off-target protein by Western blotting or other quantitative methods like mass spectrometry.
  - Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of **INCB059872** indicates target engagement.

## Visualizations



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Caption: On-target mechanism of **INCB059872** leading to tumor suppressor gene activation.



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Caption: Workflow for investigating potential off-target effects of **INCB059872**.

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